(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the imino group: This step involves the reaction of the chromene derivative with 4-cyanobenzaldehyde under acidic or basic conditions to form the imine.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the N-acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: Used in the synthesis of various acetoacetate derivatives.
Uniqueness
(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core, chloro, and imino groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C19H12ClN3O3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-acetyl-6-chloro-2-(4-cyanophenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C19H12ClN3O3/c1-11(24)22-18(25)16-9-13-8-14(20)4-7-17(13)26-19(16)23-15-5-2-12(10-21)3-6-15/h2-9H,1H3,(H,22,24,25) |
InChI Key |
MYBORTOXAWUYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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